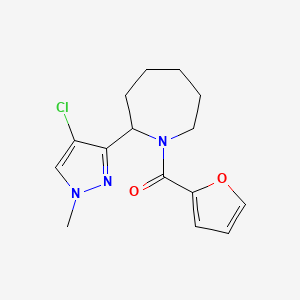
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane, also known as CPFA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. CPFA belongs to the class of azepane derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has shown promising pharmacological properties, making it a potential candidate for drug development. However, one limitation of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. One area of interest is its potential use as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane may have potential as an anti-cancer agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 1,6-diaminohexane to yield 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied extensively for its potential pharmacological properties. One of the major areas of research is its anti-inflammatory activity. Studies have shown that 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory enzymes. 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has also been investigated for its anti-cancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane has been studied for its potential use as an anti-microbial agent, as it has shown activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTHAGBPUUUGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-furoyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

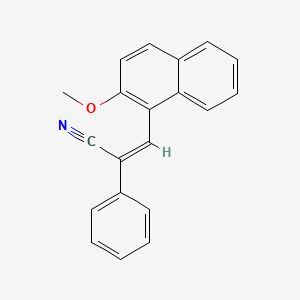
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5499193.png)
![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)
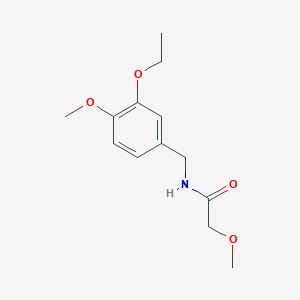
![N-(2,3-dihydro-1H-inden-2-yl)-N,5,7-trimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5499209.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)
![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![ethyl {[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5499246.png)
![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)
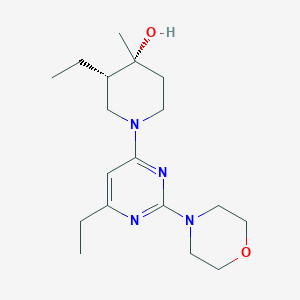
![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)
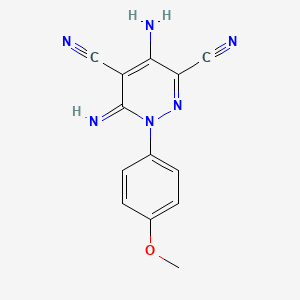
![7-acetyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499276.png)